4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride
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Overview
Description
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. This compound, in particular, is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a benzophenone core, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzophenone using methyl iodide and a base like potassium carbonate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be attached through a nucleophilic substitution reaction, where the benzophenone derivative reacts with pyrrolidine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzophenone: Shares the methoxy group and benzophenone core but lacks the pyrrolidinylmethyl group.
3-(1-Pyrrolidinylmethyl)benzophenone: Contains the pyrrolidinylmethyl group but lacks the methoxy group.
Uniqueness
4-Methoxy-3-(1-pyrrolidinylmethyl)benzophenone hydrochloride is unique due to the combination of the methoxy group, pyrrolidinylmethyl group, and benzophenone core. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various applications.
Properties
CAS No. |
58324-23-5 |
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Molecular Formula |
C19H22ClNO2 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
[4-methoxy-3-(pyrrolidin-1-ium-1-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C19H21NO2.ClH/c1-22-18-10-9-16(19(21)15-7-3-2-4-8-15)13-17(18)14-20-11-5-6-12-20;/h2-4,7-10,13H,5-6,11-12,14H2,1H3;1H |
InChI Key |
GKEZCUFCNLFESZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C[NH+]3CCCC3.[Cl-] |
Origin of Product |
United States |
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